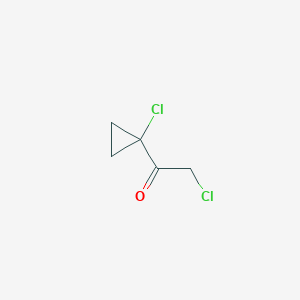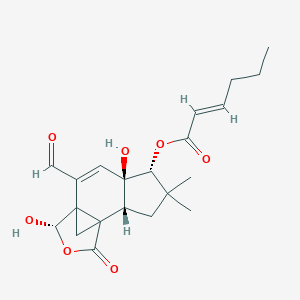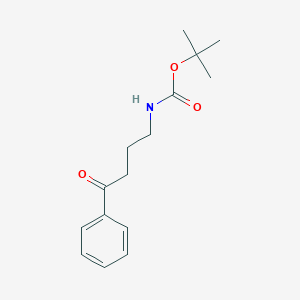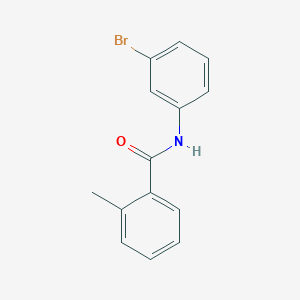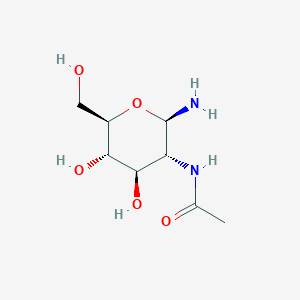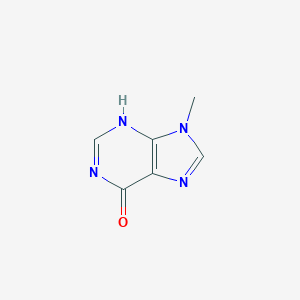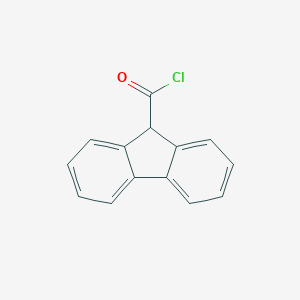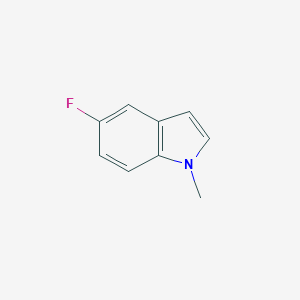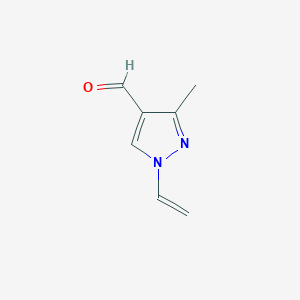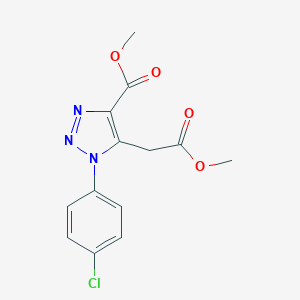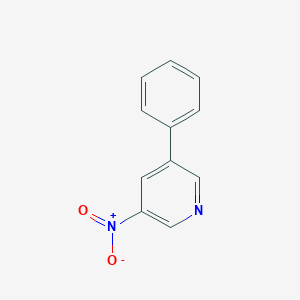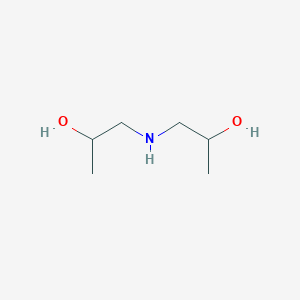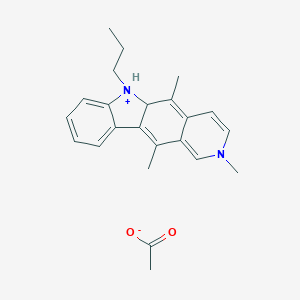
2-Methyl-6-propylellipticinium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-propylellipticinium acetate is a chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for use in various fields of study, including biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
2-Methyl-6-propylellipticinium acetate has a range of potential scientific research applications, primarily in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-propylellipticinium acetate involves the inhibition of acetylcholinesterase activity. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various effects on the nervous system. Additionally, 2-Methyl-6-propylellipticinium acetate has been shown to have antioxidant properties, which may contribute to its overall effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-6-propylellipticinium acetate are primarily related to its inhibition of acetylcholinesterase activity. This can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system. Additionally, 2-Methyl-6-propylellipticinium acetate has been shown to have antioxidant properties, which may contribute to its overall effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-6-propylellipticinium acetate for lab experiments is its ability to inhibit acetylcholinesterase activity, which can be useful in studying the nervous system. Additionally, its unique chemical structure and properties make it a promising candidate for use in various fields of study. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.
Direcciones Futuras
There are many potential future directions for research on 2-Methyl-6-propylellipticinium acetate. One area of focus could be on further understanding its mechanism of action and how it interacts with the nervous system. Additionally, research could be conducted to explore its potential applications in treating neurological disorders and other conditions. Finally, further studies could be conducted to determine the safety and potential toxicity of 2-Methyl-6-propylellipticinium acetate.
In conclusion, 2-Methyl-6-propylellipticinium acetate is a promising chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for use in various fields of study, including biochemistry and pharmacology. Further research is needed to fully understand its effects and potential applications, but it has the potential to contribute to significant advancements in these fields.
Métodos De Síntesis
The synthesis of 2-Methyl-6-propylellipticinium acetate involves a multi-step process that includes the reaction of 2-methyl-6-propylpyridine with ethyl chloroacetate, followed by cyclization and quaternization. The final product is obtained through the purification of the resulting salt. This synthesis method has been optimized to produce high yields of pure 2-Methyl-6-propylellipticinium acetate, making it a viable option for large-scale production.
Propiedades
Número CAS |
114752-50-0 |
|---|---|
Nombre del producto |
2-Methyl-6-propylellipticinium acetate |
Fórmula molecular |
C23H28N2O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2,5,11-trimethyl-6-propyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium;acetate |
InChI |
InChI=1S/C21H24N2.C2H4O2/c1-5-11-23-19-9-7-6-8-17(19)20-14(2)18-13-22(4)12-10-16(18)15(3)21(20)23;1-2(3)4/h6-10,12-13,21H,5,11H2,1-4H3;1H3,(H,3,4) |
Clave InChI |
MFNKVHXGGRTDAX-UHFFFAOYSA-N |
SMILES |
CCC[NH+]1C2C(=C3C=CN(C=C3C(=C2C4=CC=CC=C41)C)C)C.CC(=O)[O-] |
SMILES canónico |
CCC[NH+]1C2C(=C3C=CN(C=C3C(=C2C4=CC=CC=C41)C)C)C.CC(=O)[O-] |
Sinónimos |
2-methyl-6-propylellipticine 2-methyl-6-propylellipticinium acetate 2-MPEPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




